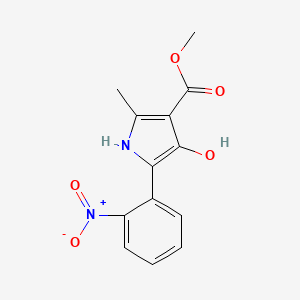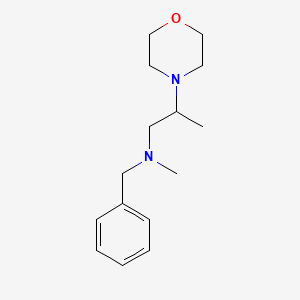
methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its unique structure and properties. It belongs to the category of pyrrole derivatives, which are known for their diverse applications in the field of organic chemistry and material science.
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-step reactions, including cyclization, nitration, and Michael addition reactions. These processes often employ various catalysts and reagents to achieve the desired structural framework and functionalization (Nguyen & Dai, 2023).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular structure of similar compounds, revealing details such as space groups, cell dimensions, and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Alizadeh, 2005).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, including nitration and Michael reactions. These reactions are important for the functionalization of the pyrrole ring and the introduction of various substituents, which significantly affect the compound's properties and reactivity (Revial et al., 2000).
Wissenschaftliche Forschungsanwendungen
Crystallography
The crystal structure of closely related compounds has been determined to elucidate intramolecular interactions, such as hydrogen bonds, that are crucial for understanding their chemical behavior and potential applications in materials science. For example, the crystal structure of a compound with a similar nitrophenyl group and carboxylate functionality was analyzed, revealing intramolecular hydrogen bonding (Alizadeh, 2005).
Organocatalysis
Zwitterionic salts derived from nitrophenyl isothiocyanate and pyridine have shown effectiveness as mild organocatalysts for transesterification reactions, indicating potential applications in synthetic organic chemistry (Ishihara, Niwa, & Kosugi, 2008).
Nonlinear Optics
Molecular complexation strategies have been explored to design materials with quadratic nonlinear optical behavior. Compounds with nitrophenyl groups have been used to study the ideal orientation of chromophores linked by hydrogen bonds, aiming to enhance nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Photoinduced Molecular Interactions
Photoinduced intramolecular bifurcate hydrogen bonding has been investigated, demonstrating the unusual mutual influence of components in molecules containing nitrophenyl groups. Such studies are relevant for the development of photo-responsive materials (Sigalov, Shainyan, & Sterkhova, 2017).
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7-10(13(17)20-2)12(16)11(14-7)8-5-3-4-6-9(8)15(18)19/h3-6,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDDXIRVVRBLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4534903.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B4534917.png)
![N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide](/img/structure/B4534925.png)
![5-(acetylamino)-2-chloro-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]benzamide](/img/structure/B4534928.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B4534930.png)

![1-acetyl-4-[4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane trifluoroacetate](/img/structure/B4534945.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4534952.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1H-imidazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4534963.png)
![N-mesityl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4534967.png)
![N-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4534974.png)
![3,3-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}butanamide](/img/structure/B4534992.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4534996.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4534997.png)